molecular formula C20H20N2O B1613889 2-Cyano-2'-piperidinomethyl benzophenone CAS No. 898751-83-2

2-Cyano-2'-piperidinomethyl benzophenone

Cat. No. B1613889
CAS RN: 898751-83-2
M. Wt: 304.4 g/mol
InChI Key: NDZSBSCDSVOSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Cyano-2’-piperidinomethyl benzophenone” is a chemical compound with the CAS Number: 898751-83-2 . It has a molecular weight of 304.39 and its IUPAC name is 2-[2-(1-piperidinylmethyl)benzoyl]benzonitrile .


Molecular Structure Analysis

The molecular formula of “2-Cyano-2’-piperidinomethyl benzophenone” is C20H20N2O . The InChI code for this compound is 1S/C20H20N2O/c21-14-16-8-2-4-10-18(16)20(23)19-11-5-3-9-17(19)15-22-12-6-1-7-13-22/h2-5,8-11H,1,6-7,12-13,15H2 .


Physical And Chemical Properties Analysis

The density of “2-Cyano-2’-piperidinomethyl benzophenone” is 1.17g/cm3 . The boiling point is 507.1ºC at 760 mmHg .

Scientific Research Applications

Pharmacology

In pharmacology, 2-Cyano-2’-piperidinomethyl benzophenone is explored for its potential as a precursor in the synthesis of various pharmacologically active molecules. Its structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the realm of central nervous system disorders due to the presence of the piperidine moiety, which is often found in compounds with neurological activity .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its benzophenone core is a valuable building block for the construction of complex organic molecules. It can undergo various chemical reactions, including nucleophilic additions and cycloadditions, which are fundamental in creating a diverse array of organic compounds .

Material Science

In material science, 2-Cyano-2’-piperidinomethyl benzophenone could be utilized in the development of novel materials. Its molecular structure may be incorporated into polymers to enhance their properties, such as thermal stability and rigidity. Additionally, it could be used in the creation of organic semiconductors due to its conjugated system .

Analytical Chemistry

This compound may have applications in analytical chemistry as a standard or reagent. Its distinct spectroscopic properties can aid in the calibration of instruments or serve as a reference compound in the quantification and identification of unknown substances in various samples .

Biochemistry

In biochemistry, 2-Cyano-2’-piperidinomethyl benzophenone might be used as a probe or linker molecule. It can be functionalized to attach to biomolecules, aiding in the study of biological processes. Its potential to interact with proteins and nucleic acids can make it a useful tool in understanding molecular interactions .

Industrial Research

Industrially, this compound’s derivatives could be investigated for their utility in various applications, such as UV-curable coatings, due to the benzophenone unit’s ability to act as a photoinitiator. It may also find use in the development of dyes and pigments, where its structure can contribute to color stability and intensity.

properties

IUPAC Name

2-[2-(piperidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c21-14-16-8-2-4-10-18(16)20(23)19-11-5-3-9-17(19)15-22-12-6-1-7-13-22/h2-5,8-11H,1,6-7,12-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZSBSCDSVOSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643579
Record name 2-{2-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-2'-piperidinomethyl benzophenone

CAS RN

898751-83-2
Record name 2-{2-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-2'-piperidinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
2-Cyano-2'-piperidinomethyl benzophenone
Reactant of Route 3
Reactant of Route 3
2-Cyano-2'-piperidinomethyl benzophenone
Reactant of Route 4
Reactant of Route 4
2-Cyano-2'-piperidinomethyl benzophenone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Cyano-2'-piperidinomethyl benzophenone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Cyano-2'-piperidinomethyl benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.